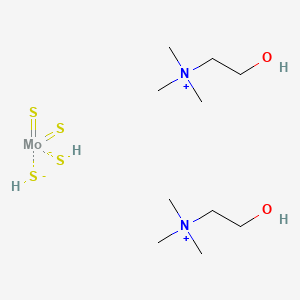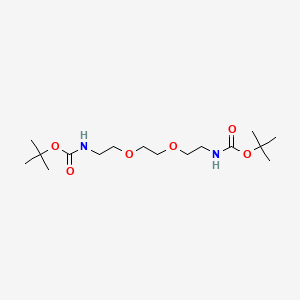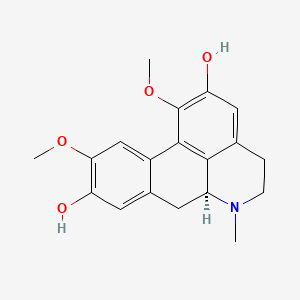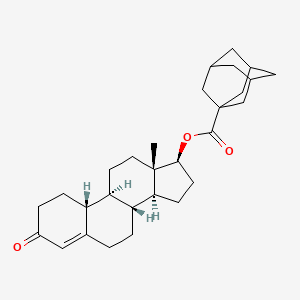
ATN-224
Vue d'ensemble
Description
Applications De Recherche Scientifique
ATN-224 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a copper chelator to study the role of copper in various biochemical processes. Its ability to inhibit superoxide dismutase 1 makes it a valuable tool for investigating the enzyme’s function and its involvement in oxidative stress .
In biology, this compound is used to study the effects of copper chelation on cellular processes, such as angiogenesis and tumor growth. It has been shown to inhibit the proliferation of endothelial and tumor cells, making it a potential therapeutic agent for cancer treatment .
In medicine, this compound is being evaluated in clinical trials for its potential use in treating various cancers, including head and neck squamous cell carcinoma and myeloma. Its ability to inhibit angiogenesis and induce tumor cell apoptosis makes it a promising candidate for cancer therapy .
In industry, this compound is used in the development of new therapeutic agents and as a research tool for studying the role of copper in biological systems. Its unique properties make it a valuable compound for various industrial applications .
Mécanisme D'action
Target of Action
ATN-224, also known as Bis(choline)tetrathiomolybdate, primarily targets the Cu2+/Zn2±superoxide dismutase 1 (SOD1) . SOD1 is a cytoplasmic enzyme that plays a crucial role in the defense against reactive oxygen species by catalyzing the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen .
Mode of Action
This compound inhibits SOD1 activity in endothelial cells, an effect that is dose-dependent . This inhibition leads to an increase in the steady-state levels of superoxide anions, resulting in the inhibition of extracellular signal-regulated kinase phosphorylation .
Biochemical Pathways
This compound interferes with multiple signaling pathways, including those mediated by VEGF, FGF-2, and IGF-1 . These pathways have been implicated in disease progression, such as in myeloma . By inhibiting SOD1, this compound disrupts these pathways, leading to the inhibition of angiogenesis and induction of tumor cell apoptosis .
Pharmacokinetics
The pharmacodynamics of this compound has been followed by tracking ceruloplasmin, a biomarker for systemic copper .
Result of Action
This compound has pleiotropic effects on both endothelial cells and tumor cells, leading to the inhibition of angiogenesis and the induction of tumor cell apoptosis . In endothelial cells, the inhibition of SOD1 activity leads to the inhibition of cell proliferation and attenuation of angiogenesis . In contrast, the inhibition of SOD1 in tumor cells leads to the induction of apoptosis .
Action Environment
The action of this compound is influenced by the presence of copper ions in the environment . This compound has a specific and high affinity for copper ions and shows no binding to calcium, iron, magnesium, zinc, or manganese ions at concentrations up to 1 mM . The SOD1 inhibition by this compound is time-dependent, reaching maximal inhibition at 16 hours .
Analyse Biochimique
Biochemical Properties
ATN-224 interacts with the enzyme superoxide dismutase 1 (SOD1), inhibiting its activity . This inhibition is dose-dependent, with IC50 values of 2.91 and 3.51 µM in human and mouse blood cells, respectively . The inhibition of SOD1 by this compound leads to an increase in the steady-state levels of superoxide anions .
Cellular Effects
This compound has pleiotropic effects on both endothelial cells and tumor cells, leading to the inhibition of angiogenesis and the induction of tumor cell apoptosis . It interferes with a number of signaling pathways, including those mediated by VEGF, FGF-2, and IGF-1 . In addition, this compound treatment causes a significant reduction in RBC superoxide dismutase 1 activity and circulating endothelial cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the enzyme SOD1, which leads to an increase in the steady-state levels of superoxide anions . This results in the inhibition of extracellular signal-regulated kinase phosphorylation without apparent induction of apoptosis in endothelial cells. In contrast, the inhibition of SOD1 in tumor cells leads to the induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce serum copper levels, as measured by ceruloplasmin, to 5 to 15 mg/dL in 14 to 21 days . This reduction in copper levels is associated with a decrease in SOD1 activity and a subsequent increase in superoxide anions .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have antitumor activity. Mice receiving intermediate (15 mg/kg) and high doses of this compound (50 mg/kg) showed marked inhibition of tumor growth and reduction of human IgG levels . Additionally, when a late dose of bortezomib (0.125 mg/kg) was administered with a low dose of this compound (5 mg/kg), the combination had significantly better antitumor activity than this compound or bortezomib alone .
Metabolic Pathways
This compound is involved in the metabolic pathway of copper, acting as a copper chelator . By binding to copper, this compound prevents the formation of new blood vessels, as cancer cells require copper to grow new blood vessels .
Transport and Distribution
It is known that this compound is orally available and can be absorbed into the bloodstream .
Subcellular Localization
Given its role as an inhibitor of the enzyme SOD1, it is likely that this compound interacts with this enzyme in the cytoplasm, where SOD1 is typically located .
Méthodes De Préparation
Le bis(choline)tetrathiomolybdate est synthétisé par réaction du tétrathiomolybdate avec la choline. La voie de synthèse implique la formation d'un complexe entre le tétrathiomolybdate et la choline, conduisant au composé bis(choline)tetrathiomolybdate. Les conditions réactionnelles impliquent généralement l'utilisation de solutions aqueuses et de températures contrôlées pour assurer la bonne formation du produit souhaité .
Les méthodes de production industrielle du bis(choline)tetrathiomolybdate consistent à mettre à l'échelle le processus de synthèse en laboratoire. Cela implique l'optimisation des conditions réactionnelles, telles que la température, le pH et la concentration, pour obtenir des rendements et une pureté élevés. Le composé est ensuite purifié en utilisant des techniques telles que la cristallisation ou la chromatographie pour éliminer toutes les impuretés .
Analyse Des Réactions Chimiques
Le bis(choline)tetrathiomolybdate subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. L'une des principales réactions qu'il subit est l'inhibition de l'activité de la superoxyde dismutase 1 (SOD1). Cette inhibition est dose-dépendante et implique la liaison du bis(choline)tetrathiomolybdate aux ions cuivre présents dans l'enzyme, conduisant à son inactivation .
Les réactifs courants utilisés dans ces réactions comprennent les sels de cuivre, tels que le chlorure de cuivre(II), et les agents réducteurs comme le borohydrure de sodium. Les conditions réactionnelles impliquent généralement des solutions aqueuses et des températures contrôlées pour assurer une interaction adéquate entre le bis(choline)tetrathiomolybdate et l'enzyme cible .
Les principaux produits formés à partir de ces réactions comprennent la forme inactive de la superoxyde dismutase 1 et les ions cuivre chélatés. Ces produits jouent un rôle crucial dans l'activité biologique du composé et ses applications thérapeutiques .
Applications de la recherche scientifique
Le bis(choline)tetrathiomolybdate a un large éventail d'applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme chélateur du cuivre pour étudier le rôle du cuivre dans divers processus biochimiques. Sa capacité à inhiber la superoxyde dismutase 1 en fait un outil précieux pour étudier la fonction de l'enzyme et son implication dans le stress oxydatif .
En biologie, le bis(choline)tetrathiomolybdate est utilisé pour étudier les effets de la chélation du cuivre sur les processus cellulaires, tels que l'angiogenèse et la croissance tumorale. Il a été démontré qu'il inhibe la prolifération des cellules endothéliales et tumorales, ce qui en fait un agent thérapeutique potentiel pour le traitement du cancer .
En médecine, le bis(choline)tetrathiomolybdate est en cours d'évaluation dans des essais cliniques pour son utilisation potentielle dans le traitement de divers cancers, notamment le carcinome épidermoïde de la tête et du cou et le myélome. Sa capacité à inhiber l'angiogenèse et à induire l'apoptose des cellules tumorales en fait un candidat prometteur pour la thérapie anticancéreuse .
Dans l'industrie, le bis(choline)tetrathiomolybdate est utilisé dans le développement de nouveaux agents thérapeutiques et comme outil de recherche pour étudier le rôle du cuivre dans les systèmes biologiques. Ses propriétés uniques en font un composé précieux pour diverses applications industrielles .
Mécanisme d'action
Le mécanisme d'action du bis(choline)tetrathiomolybdate implique sa capacité à chélater les ions cuivre et à inhiber l'activité de la superoxyde dismutase 1 (SOD1). En se liant aux ions cuivre présents dans l'enzyme, le bis(choline)tetrathiomolybdate inactive la SOD1, ce qui conduit à une augmentation des niveaux d'état stable des anions superoxydes. Cela se traduit par l'inhibition de la phosphorylation de la kinase régulée par le signal extracellulaire et l'induction de l'apoptose dans les cellules tumorales .
Le bis(choline)tetrathiomolybdate interfère également avec plusieurs voies de signalisation, y compris celles qui sont médiées par le facteur de croissance de l'endothélium vasculaire (VEGF), le facteur de croissance des fibroblastes 2 (FGF-2) et le facteur de croissance analogue à l'insuline 1 (IGF-1). Ces voies jouent un rôle crucial dans l'angiogenèse et la progression tumorale, ce qui fait du bis(choline)tetrathiomolybdate un agent antiangiogénique et antitumoral efficace .
Comparaison Avec Des Composés Similaires
Le bis(choline)tetrathiomolybdate est unique par rapport aux autres chélateurs du cuivre en raison de sa grande spécificité pour les ions cuivre et de sa capacité à inhiber la superoxyde dismutase 1 (SOD1). Des composés similaires comprennent le tétrathiomolybdate d'ammonium et d'autres analogues du tétrathiomolybdate, qui agissent également comme chélateurs du cuivre mais peuvent avoir des spécificités et des mécanismes d'action différents .
Le tétrathiomolybdate d'ammonium, par exemple, est un autre chélateur du cuivre qui a été utilisé dans le traitement de la maladie de Wilson et de certains cancers. Le bis(choline)tetrathiomolybdate a montré des performances améliorées et une plus grande spécificité pour les ions cuivre, ce qui en fait un agent thérapeutique plus efficace .
D'autres composés similaires comprennent le disulfirame et la pénicillamine, qui sont également utilisés comme chélateurs du cuivre dans diverses applications médicales. La capacité unique du bis(choline)tetrathiomolybdate à inhiber la superoxyde dismutase 1 le distingue de ces composés et met en évidence son potentiel en tant que nouvel agent thérapeutique .
Propriétés
IUPAC Name |
bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H14NO.Mo.2H2S.2S/c2*1-6(2,3)4-5-7;;;;;/h2*7H,4-5H2,1-3H3;;2*1H2;;/q2*+1;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWNJZRQQVVVJT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.[SH-].[SH-].S=[Mo]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30MoN2O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649749-10-0 | |
| Record name | ATN 224 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649749100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIOMOLIBDATE CHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD57A79R4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B1667356.png)








![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1667372.png)
